5-Aminopyridine-3-sulfonic acid

Descripción general

Descripción

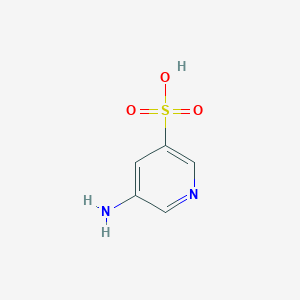

5-Aminopyridine-3-sulfonic acid: is an organic compound with the molecular formula C5H6N2O3S It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a sulfonic acid group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyridine-3-sulfonic acid typically involves the diazotization of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. The process can be summarized as follows:

Diazotization: 3-Aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

Substitution: The diazonium salt is then reacted with a sulfonating agent such as sulfur dioxide or sulfuric acid to introduce the sulfonic acid group at the 3-position.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors, such as microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved safety. The process involves the rapid diazotization of 3-aminopyridine followed by chlorosulfonation to produce the desired sulfonic acid derivative .

Análisis De Reacciones Químicas

Types of Reactions: 5-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Nitro derivatives of pyridine.

Reduction: Sulfonamide derivatives.

Substitution: Alkylated or acylated pyridine derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that derivatives of pyridine-3-sulfonic acids, including 5-aminopyridine-3-sulfonic acid, exhibit significant antimicrobial activity against a variety of pathogens. For instance, studies have demonstrated efficacy against strains of Escherichia coli and Staphylococcus aureus, suggesting potential use as an antibiotic or in combination therapies.

Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory properties. It modulates pathways such as NF-κB and MAPK/ERK signaling, indicating potential benefits in managing inflammatory diseases.

Neuroprotective Effects

A study examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results showed that treatment with this compound led to reduced apoptosis and improved cell viability, highlighting its potential for neurodegenerative disease management.

Catalytic Applications

This compound acts as an effective catalyst in various chemical reactions. Its sulfonic acid group enhances catalytic efficiency, facilitating the synthesis of complex organic molecules. For example, it has been used to synthesize spiroheterocyclic compounds, which are valuable in medicinal chemistry due to their diverse biological activities.

Industrial Applications

Electroplating

The compound is utilized in electroplating processes due to its ability to improve the precipitation behavior of electropolating baths. This application is crucial for enhancing the quality and efficiency of metal coatings .

Surfactants

In the manufacturing of detergents and cleaning agents, the surfactant properties of this compound are leveraged to improve cleaning efficacy. Its ability to reduce surface tension makes it suitable for use in various cleaning formulations.

Synthesis and Production Methods

The production of this compound typically involves several synthetic routes:

- Direct Sulfonation : This method employs concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts to sulfonate pyridines directly.

- Diazotation Method : Involves diazotating 3-aminopyridines followed by substitution with a sulfonyl group.

Case Study 1: Antimicrobial Activity

A study conducted by Karunanidhi et al. evaluated the antimicrobial efficacy of pyridine derivatives, including this compound. Minimum inhibitory concentrations (MICs) were determined for various bacterial strains, demonstrating that modifications can significantly enhance antimicrobial activity.

Case Study 2: Catalytic Applications

A publication in Nature highlighted the use of sulfonic acid catalysts derived from compounds like this compound in synthesizing spiroheterocyclic compounds, showcasing their promise in medicinal chemistry due to diverse biological activities.

Mecanismo De Acción

The mechanism of action of 5-Aminopyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The sulfonic acid group enhances the binding affinity through hydrogen bonding and electrostatic interactions .

Comparación Con Compuestos Similares

4-Aminopyridine: Known for its use as a potassium channel blocker in neurological research.

3-Aminopyridine: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

2-Aminopyridine: Studied for its biological activity and use in coordination chemistry.

Uniqueness: 5-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring.

Actividad Biológica

5-Aminopyridine-3-sulfonic acid (5-APSA) is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-APSA features an amino group and a sulfonic acid group attached to a pyridine ring, which enhances its reactivity and solubility. Its molecular formula is C₅H₈N₂O₃S, and it has been identified as a versatile compound in synthetic chemistry and medicinal applications.

Antimicrobial Properties

Research indicates that 5-APSA exhibits notable antimicrobial activity against various pathogens. A study utilizing the agar well diffusion method demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

| Candida albicans | 10 |

These results suggest that 5-APSA may serve as a potential candidate for developing new antimicrobial agents .

The mechanism by which 5-APSA exerts its biological effects involves its interaction with various molecular targets, particularly ion channels and enzymes. It has been shown to modulate the activity of potassium channels, leading to alterations in cellular excitability and neurotransmitter release. This modulation is crucial for its potential applications in treating neurological disorders .

Case Studies

- Neuropharmacological Effects : A study investigated the effects of 5-APSA on neuronal excitability. The compound was found to enhance synaptic transmission in certain neuronal pathways, suggesting its utility in treating conditions like multiple sclerosis and other neurodegenerative disorders .

- Antimicrobial Efficacy : In a clinical setting, 5-APSA was tested against strains of Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity, with minimum inhibitory concentrations (MIC) below 2.50 μg/mL for several tested strains, indicating its potential as an effective antimicrobial agent .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of aminopyridine derivatives. For instance, derivatives of 5-APSA with additional functional groups showed improved binding affinities to target enzymes involved in bacterial resistance mechanisms .

Propiedades

IUPAC Name |

5-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOOMEVLNVJJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506804 | |

| Record name | 5-Aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-35-2 | |

| Record name | 5-Aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.